molecular formula C18H20N2O3S B5724771 4-ethoxy-N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]benzamide

4-ethoxy-N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]benzamide

Cat. No.: B5724771
M. Wt: 344.4 g/mol
InChI Key: BLNUJWPOTJMXJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethoxy-N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]benzamide is an organic compound with a complex structure that includes an ethoxy group, a hydroxy group, and a carbamothioyl group attached to a benzamide core

Properties

IUPAC Name

4-ethoxy-N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-4-23-14-7-5-13(6-8-14)17(22)20-18(24)19-15-9-11(2)12(3)10-16(15)21/h5-10,21H,4H2,1-3H3,(H2,19,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLNUJWPOTJMXJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C(=C2)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]benzamide typically involves the reaction of 4-ethoxybenzoic acid with 2-hydroxy-4,5-dimethylphenyl isothiocyanate under controlled conditions. The reaction is carried out in a suitable solvent, such as acetone or ethanol, at elevated temperatures (around 50-70°C) for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the benzamide core can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium ethoxide (NaOEt), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Formation of 4-ethoxy-N-[(2-oxo-4,5-dimethylphenyl)carbamothioyl]benzamide

    Reduction: Formation of 4-ethoxy-N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]benzylamine

    Substitution: Formation of various substituted benzamides depending on the nucleophile used

Scientific Research Applications

4-ethoxy-N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

  • 4-ethoxy-N-[(2-hydroxy-3,5-dimethylphenyl)carbamothioyl]benzamide
  • 4-ethoxy-N-[(2-hydroxy-4,5-dimethylphenyl)carbamoyl]benzamide

Uniqueness

4-ethoxy-N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]benzamide is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.